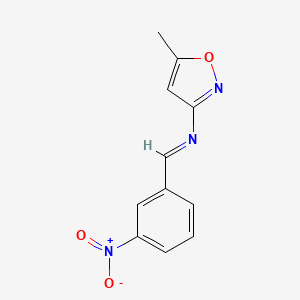
5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine typically involves the reaction of an aromatic aldehyde with an aromatic amine in the presence of a mixed solvent of anhydrous ethanol and chloroform. The reaction is catalyzed by a few droplets of concentrated hydrochloric acid. The mixture is stirred at room temperature (20-32°C) until a precipitate forms. The precipitate is then filtered, washed, and dried to obtain the crude product, which is further purified by recrystallization from ethanol, methanol, chloroform, or ethanol-acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Aplicaciones Científicas De Investigación
5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-N-(2-naphthylmethylene)-3-isoxazolamine
- N-(4-methoxybenzylidene)-5-methyl-3-isoxazolamine
- 3-(4-methylphenyl)-5-isoxazolamine
- 3-(3-methylphenyl)-5-isoxazolamine
- N-(4-chlorobenzylidene)-5-methyl-3-isoxazolamine
Uniqueness
5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
88812-66-2 |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H9N3O3/c1-8-5-11(13-17-8)12-7-9-3-2-4-10(6-9)14(15)16/h2-7H,1H3 |
Clave InChI |
WKOHMUUUDGDKJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

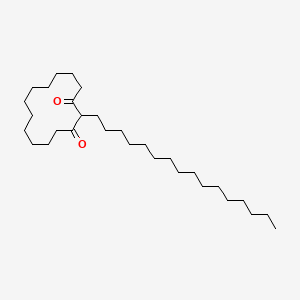
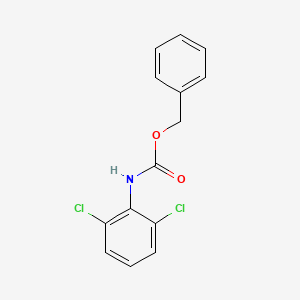

![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
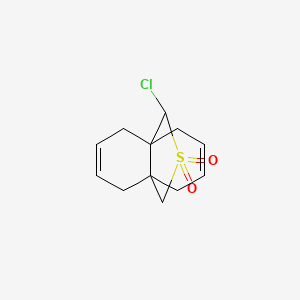
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
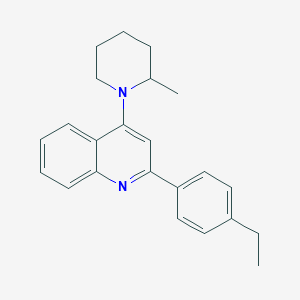


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

